1-(2,5-dichlorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine
Overview
Description
1-(2,5-dichlorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a dichlorophenyl group and a dimethoxybenzoyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dichlorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dichloroaniline and 3,4-dimethoxybenzoyl chloride.
Formation of Intermediate: The first step involves the reaction of 2,5-dichloroaniline with piperazine to form an intermediate compound.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 3,4-dimethoxybenzoyl chloride in the presence of a suitable base, such as triethylamine, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dichlorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2,5-dichlorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound is used in research to understand its effects on various biological pathways and its potential therapeutic benefits.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(2,5-dichlorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes, in the body. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-dichlorophenyl)-4-(3,4-dimethoxyphenyl)piperazine: Similar structure but lacks the benzoyl group.
1-(2,5-dichlorophenyl)-4-(3,4-dimethoxybenzyl)piperazine: Similar structure but has a benzyl group instead of a benzoyl group.
Uniqueness
1-(2,5-dichlorophenyl)-4-(3,4-dimethoxybenzoyl)piperazine is unique due to the presence of both dichlorophenyl and dimethoxybenzoyl groups, which confer specific chemical and biological properties. This combination of functional groups may result in distinct pharmacological activities and potential therapeutic applications compared to similar compounds.
Properties
IUPAC Name |
[4-(2,5-dichlorophenyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3/c1-25-17-6-3-13(11-18(17)26-2)19(24)23-9-7-22(8-10-23)16-12-14(20)4-5-15(16)21/h3-6,11-12H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUOFEZVUKBODY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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